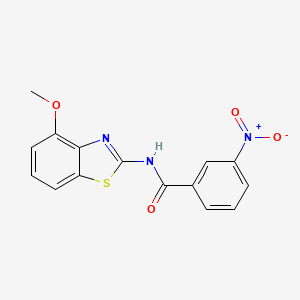

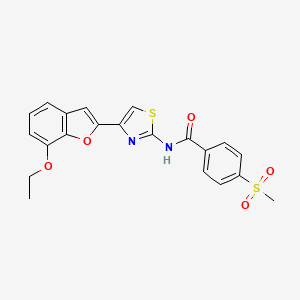

N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, also known as MNBA, is a compound that has gained attention in the scientific community due to its potential applications in biomedical research. MNBA is a small molecule that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development and therapeutic interventions.

Scientific Research Applications

Antibacterial Activity

The synthesis of N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been explored as a potential antibacterial agent . Researchers have investigated its efficacy against both Gram-positive and Gram-negative bacteria. The compound’s structure and substituent effects contribute to its profound antimicrobial activity. Further studies may reveal its mechanism of action and potential clinical applications.

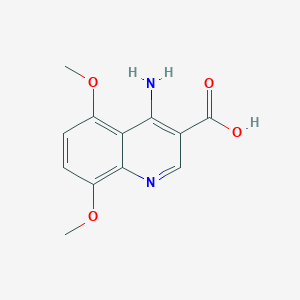

Quinazoline Derivatives

The compound belongs to the quinazoline-4(3H)-one ring system, which has versatile pharmacodynamic properties. Quinazoline derivatives exhibit a broad spectrum of pharmaceutical activities, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . Specifically, the quinazoline nucleus serves as a scaffold for antitumor drugs, acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers, making quinazoline derivatives promising candidates for cancer therapy.

Anticancer Potential

Some quinazoline derivatives, including N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide , exhibit remarkable anticancer activity. Trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic dihydrofolate reductase (DHFR) inhibitors derived from quinazoline derivatives. These compounds have therapeutic potential in early and advanced solid tumors, metastatic bone disease, and leukemia . Their role in inhibiting tyrosine kinase receptors contributes to their anticancer effects.

Tyrosine Kinase Receptor Inhibition

As mentioned earlier, the quinazoline nucleus is associated with tyrosine kinase receptor inhibition. These receptors play a crucial role in cancer progression, and their overexpression is observed in breast, ovarian, colon, and prostate cancers. By targeting these receptors, compounds like N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide may offer therapeutic benefits in cancer treatment .

Potential Anti-Invasive Agents

Quinazoline derivatives, including our compound of interest, have shown promise as anti-invasive agents. They may inhibit tumor invasion and metastasis, making them valuable in managing advanced solid tumors and metastatic bone disease .

DHFR Inhibitors

The compound’s structural features suggest potential as a dihydrofolate reductase (DHFR) inhibitor. DHFR is essential for DNA synthesis, and inhibiting it disrupts cancer cell proliferation. While further studies are needed, N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide could contribute to the development of novel DHFR-targeted therapies .

properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c1-22-11-6-3-7-12-13(11)16-15(23-12)17-14(19)9-4-2-5-10(8-9)18(20)21/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIXUZKYHPHSRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)

![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)

![Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B2430087.png)

![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)

![2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide](/img/structure/B2430103.png)